molecular formula C9H8N4 B14799178 1H-Indazole-6-carbonitrile, 5-amino-1-methyl-

1H-Indazole-6-carbonitrile, 5-amino-1-methyl-

Cat. No.: B14799178
M. Wt: 172.19 g/mol
InChI Key: FZKVURFTVRNJSG-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbonitrile, 5-amino-1-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an indazole ring with a carbonitrile group at the 6th position, an amino group at the 5th position, and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium(II) acetate, and is carried out under reflux in a solvent mixture like toluene and acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazole-6-carbonitrile, 5-amino-1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the synthesis of catalysts, complexes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxamide
  • 1H-Indazole-4-carbonitrile
  • 1H-Indazole-5-carboxylic acid

Comparison: 1H-Indazole-6-carbonitrile, 5-amino-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-amino-1-methylindazole-6-carbonitrile

InChI

InChI=1S/C9H8N4/c1-13-9-3-6(4-10)8(11)2-7(9)5-12-13/h2-3,5H,11H2,1H3

InChI Key

FZKVURFTVRNJSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)N)C#N

Origin of Product

United States

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